molecular formula C15H16N2O2 B11080699 2-(2,3-dimethylphenoxy)-N-(pyridin-3-yl)acetamide

2-(2,3-dimethylphenoxy)-N-(pyridin-3-yl)acetamide

Cat. No.: B11080699
M. Wt: 256.30 g/mol
InChI Key: JNYUEEUTQOZKFO-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-(pyridin-3-yl)acetamide is an organic compound that features a phenoxy group substituted with two methyl groups and an acetamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-(pyridin-3-yl)acetamide typically involves the following steps:

    Preparation of 2,3-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 2,3-dimethylphenoxyacetic acid: The 2,3-dimethylphenol is then reacted with chloroacetic acid in the presence of a base to form 2,3-dimethylphenoxyacetic acid.

    Amidation: The final step involves the reaction of 2,3-dimethylphenoxyacetic acid with pyridin-3-ylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-(pyridin-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The methyl groups on the phenoxy ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated phenoxy derivatives.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(pyridin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. The phenoxy and pyridine groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the modulation of signaling pathways involved in inflammation or cancer.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide: Similar structure but with the pyridine ring attached at a different position.

    2-(2,3-dimethylphenoxy)-N-(pyridin-4-yl)acetamide: Another isomer with the pyridine ring attached at the 4-position.

    2-(2,3-dimethylphenoxy)-N-(pyridin-3-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

2-(2,3-dimethylphenoxy)-N-(pyridin-3-yl)acetamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-pyridin-3-ylacetamide

InChI

InChI=1S/C15H16N2O2/c1-11-5-3-7-14(12(11)2)19-10-15(18)17-13-6-4-8-16-9-13/h3-9H,10H2,1-2H3,(H,17,18)

InChI Key

JNYUEEUTQOZKFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CN=CC=C2)C

Origin of Product

United States

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